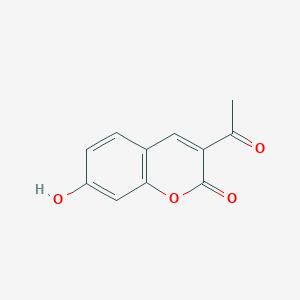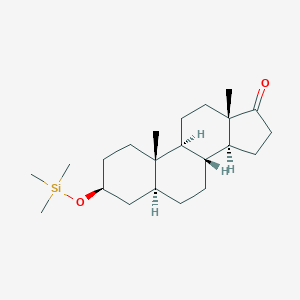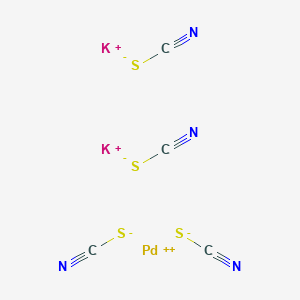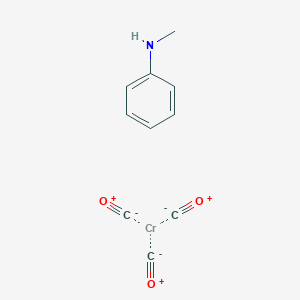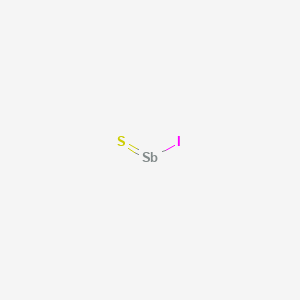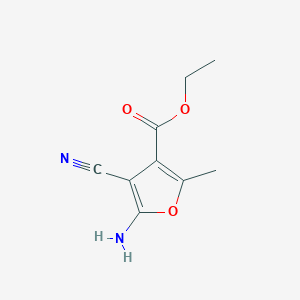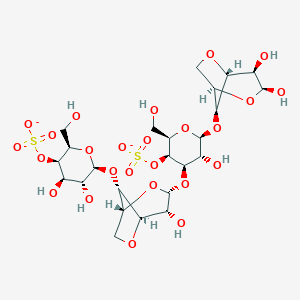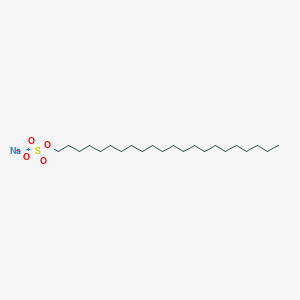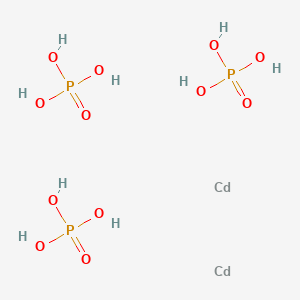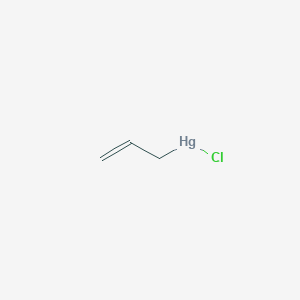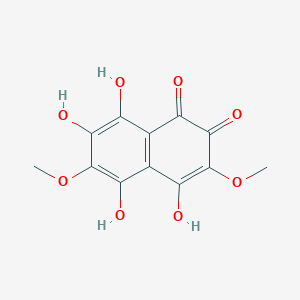
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione, commonly known as tetracyclines, is a class of antibiotics that are widely used in scientific research applications. Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. Tetracyclines have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool in the study of bacterial physiology and biochemistry.
Wirkmechanismus
Tetracyclines work by binding to the bacterial ribosome, which is responsible for protein synthesis. By binding to the ribosome, tetracyclines can prevent the synthesis of new proteins, which can inhibit bacterial growth and replication.
Biochemische Und Physiologische Effekte
Tetracyclines have a number of biochemical and physiological effects on bacteria. They can inhibit protein synthesis, interfere with the transport of amino acids into the cell, and disrupt the integrity of the bacterial cell membrane. These effects can lead to a decrease in bacterial growth and replication, and can ultimately result in bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracyclines have several advantages for use in lab experiments. They have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool for studying bacterial physiology and biochemistry. They are also relatively easy to use and can be administered in a variety of ways, including in agar plates, liquid media, and animal models.
However, there are also some limitations to the use of tetracyclines in lab experiments. They can be toxic to some cell types, and their effectiveness can be reduced by the presence of other compounds in the environment. Additionally, tetracyclines can be expensive and may not be readily available in all labs.
Zukünftige Richtungen
There are many potential future directions for research on tetracyclines. One area of interest is the development of new tetracycline derivatives that have improved activity against specific bacterial strains. Another area of interest is the use of tetracyclines in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria. Additionally, there is ongoing research into the mechanisms of tetracycline resistance in bacteria, which could lead to the development of new strategies for combating antibiotic resistance.
Synthesemethoden
Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. The most commonly used naphthoquinone derivative is 1,4-dihydroxy-2-naphthoic acid, and the primary amine is usually a derivative of glycine. The reaction is typically carried out in a solvent such as methanol or ethanol, and the resulting product is purified by chromatography.
Wissenschaftliche Forschungsanwendungen
Tetracyclines are widely used in scientific research applications due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They are commonly used as selective agents in bacterial genetics, as they can inhibit the growth of bacteria that do not contain the appropriate genetic marker. Tetracyclines are also used to study bacterial physiology and biochemistry, as they can affect protein synthesis and other cellular processes.
Eigenschaften
CAS-Nummer |
14090-99-4 |
|---|---|
Produktname |
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione |
Molekularformel |
C12H10O8 |
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
2,5,7,8-tetrahydroxy-3,6-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O8/c1-19-11-7(15)4-3(5(13)9(11)17)6(14)10(18)12(20-2)8(4)16/h13,15,17-18H,1-2H3 |
InChI-Schlüssel |
GEJRWTBKCSBTLW-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |
SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)OC)O)O |
Kanonische SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







